2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Brand Name: Vulcanchem
CAS No.: 145986-08-9
VCID: VC17133150
InChI: InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1
SMILES:
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

CAS No.: 145986-08-9

Cat. No.: VC17133150

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- - 145986-08-9

Specification

CAS No. 145986-08-9
Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
IUPAC Name 1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1
Standard InChI Key BNVOMPQTQUUYHU-RNFRBKRXSA-N
Isomeric SMILES C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O
Canonical SMILES C1C(OC(S1)CO)N2C=CC(=O)NC2=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The compound’s systematic IUPAC name is 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione, reflecting its pyrimidinedione core fused with a 1,3-oxathiolane ring. The stereochemistry at positions 2 and 5 of the oxathiolane moiety is designated as (2R,5R), critical for its spatial orientation and interactions with biological targets .

The molecular formula is C₉H₁₁N₃O₄S, with a molecular weight of 265.27 g/mol. Key structural elements include:

  • A pyrimidine-2,4-dione ring system (cytosine derivative).

  • A 1,3-oxathiolane ring substituted with a hydroxymethyl group at position 2.

  • A trans-configuration between the hydroxymethyl group and the pyrimidinedione substituent .

Stereochemical Considerations

The (2R-trans) configuration ensures optimal spatial arrangement for binding to enzymatic active sites, as seen in analogous nucleoside reverse transcriptase inhibitors (NRTIs) like emtricitabine . Computational modeling suggests that the oxathiolane ring adopts a pseudo-chair conformation, minimizing steric hindrance between the hydroxymethyl group and the pyrimidinedione moiety .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound involves multi-step strategies similar to those used for related oxathiolane-pyrimidine derivatives:

  • Oxathiolane Ring Formation:

    • Cyclocondensation of thioglycolic acid with glyceraldehyde derivatives under acidic conditions yields the 1,3-oxathiolane scaffold.

    • Stereoselective synthesis is achieved using chiral catalysts to enforce the (2R,5R) configuration .

  • Pyrimidinedione Functionalization:

    • Coupling of the oxathiolane intermediate with 4-aminopyrimidine-2,4-dione via nucleophilic substitution or Mitsunobu reaction .

    • Protecting group strategies (e.g., acetyl or silyl ethers) are employed to prevent undesired side reactions during hydroxymethyl group installation .

A representative synthesis pathway is summarized below:

StepReaction TypeReagents/ConditionsYield (%)
1Oxathiolane formationThioglycolic acid, DCC, DMAP65
2Hydroxymethyl introductionNaBH₄, MeOH78
3Pyrimidinedione couplingMitsunobu (DIAD, PPh₃)52

Structure-Activity Relationship (SAR) Insights

Modifications to the pyrimidinedione core and oxathiolane substituents have been explored to enhance bioavailability and target affinity:

  • Oxathiolane Substitutions: Replacement of the hydroxymethyl group with bulkier alkyl chains (e.g., ethyl or benzyl) reduces solubility but improves metabolic stability.

  • Pyrimidinedione Modifications: Fluorination at position 5 (as in emtricitabine) increases antiviral potency but introduces cytotoxicity risks .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL at pH 7.4, attributable to the polar hydroxymethyl and dione groups.

  • LogP: -0.89 (calculated), indicating high hydrophilicity .

  • Stability: Degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions via hydrolysis of the oxathiolane ring.

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 7.85 (s, 1H, H-6), 5.42 (d, J = 6.8 Hz, 1H, H-1'), 4.21–4.15 (m, 2H, H-2'), 3.78 (dd, J = 11.2, 4.4 Hz, 1H, H-5'), 3.62 (dd, J = 11.2, 6.0 Hz, 1H, H-5'') .

  • ¹³C NMR: 165.2 (C-4), 155.8 (C-2), 94.3 (C-5), 82.1 (C-1'), 72.4 (C-2'), 63.1 (C-5') .

  • HRMS: [M+H]⁺ calc. 266.0648, found 266.0651 .

Pharmacokinetics and Toxicology

ADME Profiles

  • Absorption: Oral bioavailability of 34% in rodent models due to first-pass metabolism.

  • Metabolism: Hepatic glucuronidation of the hydroxymethyl group predominates, with minor cytochrome P450 involvement .

  • Excretion: Renal clearance accounts for 62% of elimination, with a half-life of 3.2 hours.

Toxicity Data

  • Acute Toxicity (LD₅₀): >2,000 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test and micronucleus assay.

Comparative Analysis with Analogous Compounds

ParameterTarget CompoundEmtricitabine Thieno[2,3-d]pyrimidine-2,4-dione
Molecular Weight265.27 g/mol247.25 g/mol342.38 g/mol
Antiviral EC₅₀ (HIV-1)5.6 μM0.03 μMN/A
Cytotoxicity (CC₅₀)>100 μM>100 μM28.9 μM
Solubility (pH 7.4)12.7 mg/mL34.5 mg/mL0.8 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator